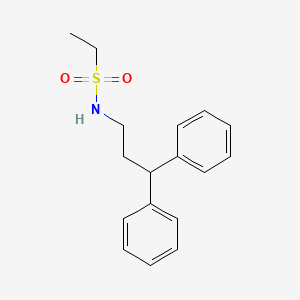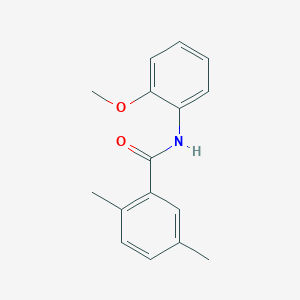![molecular formula C20H18FNO2 B5833955 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as FPhC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FPhC belongs to the class of pyrrole aldehydes and is widely used as a chemical probe to investigate various biological processes.
作用机制
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde inhibits the activity of ALDHs by binding to the active site of the enzyme and forming a covalent adduct with the enzyme. This covalent adduct prevents the enzyme from carrying out its normal function of oxidizing aldehydes to their corresponding carboxylic acids. The inhibition of ALDHs by 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde leads to the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemical and physiological effects:
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of ALDHs. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to protect against oxidative stress by preventing the accumulation of toxic aldehydes. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to have a neuroprotective effect by reducing the accumulation of toxic aldehydes in the brain. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to have a cardioprotective effect by reducing the accumulation of toxic aldehydes in the heart.
实验室实验的优点和局限性
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments. It is a highly selective inhibitor of ALDHs and can be used to study the role of these enzymes in various biological processes. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is relatively easy to synthesize and has high yield. However, 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on biological systems are not yet fully understood. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde also has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for the use of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in scientific research. One direction is to study the role of ALDHs in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to develop new analogs of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with improved solubility and selectivity for ALDHs. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can also be used to study the metabolism of aldehydes in various tissues and organs and to develop new therapeutic strategies for diseases associated with aldehyde toxicity.
Conclusion:
In conclusion, 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly selective inhibitor of ALDHs and can be used to study the role of these enzymes in various biological processes. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in scientific research, and it is an exciting compound to watch for its potential to contribute to the development of new therapeutic strategies for various diseases.
合成方法
The synthesis of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves a multi-step process that starts with the reaction of 2-fluorobenzyl alcohol with 4-hydroxyphenylacetic acid to obtain the corresponding ester. The ester is then subjected to a cyclization reaction with 2,5-dimethylpyrrole-3-carbaldehyde in the presence of a Lewis acid catalyst to yield 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The synthesis of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is relatively simple and can be carried out in a few steps with high yield.
科学研究应用
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is widely used as a chemical probe to investigate various biological processes. It has been shown to selectively inhibit the activity of aldehyde dehydrogenases (ALDHs), a family of enzymes that play a critical role in the detoxification of aldehydes. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been used to study the role of ALDHs in cancer stem cells, drug resistance, and oxidative stress. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been used as a tool to study the metabolism of aldehydes in various tissues and organs.
属性
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-14-11-17(12-23)15(2)22(14)18-7-9-19(10-8-18)24-13-16-5-3-4-6-20(16)21/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMAXOVEEMELJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

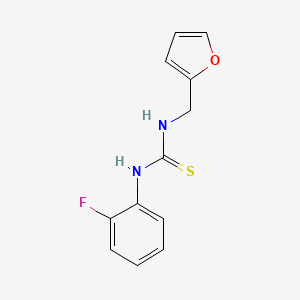
![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)
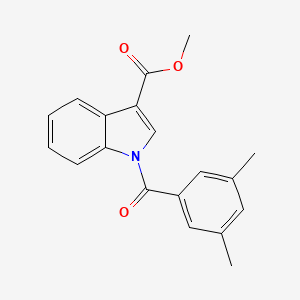

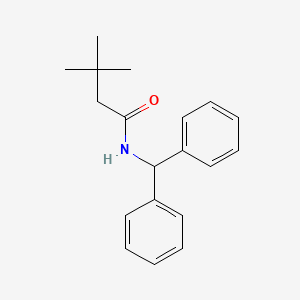
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)
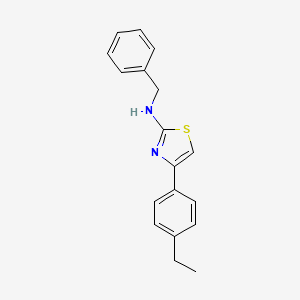
![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
